molecular formula C13H17NO4S B1586212 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid CAS No. 300383-07-7

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Cat. No. B1586212
M. Wt: 283.35 g/mol
InChI Key: CYDFTQZJAGEURD-UHFFFAOYSA-N
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Description

“4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is used for proteomics research .


Synthesis Analysis

The synthesis of “4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid” involves a reaction of 3-chlorosulfonyl-4-methyl-benzoic acid with piperidine in acetonitrile .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid” is represented by the formula C13H17NO4S .


Physical And Chemical Properties Analysis

“4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid” has a predicted pKa value of 4.01 . It is recommended to be stored at room temperature .

Scientific Research Applications

Cytochrome P450 Enzyme Involvement

One area of research explores the metabolism of novel antidepressants, such as Lu AA21004, highlighting the role of cytochrome P450 enzymes in oxidative metabolism. These studies provide insights into how derivatives similar to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid might be metabolized in the body, contributing to the development of drugs with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).

Antimicrobial Activity

Research into the synthesis and antimicrobial activity of certain piperidine derivatives against pathogens demonstrates the potential of sulfonamide compounds in addressing bacterial and fungal infections. These studies are crucial for developing new antimicrobial agents, especially in the face of rising antibiotic resistance (Vinaya et al., 2009).

Cardiovascular Therapeutics

The exploration of Na+/H+ antiporter inhibitors for the treatment of acute myocardial infarction presents another intriguing application. Compounds structurally related to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid have been identified as potential therapies to preserve cellular integrity during cardiac ischemia, showcasing the importance of sulfonamide derivatives in cardiovascular disease management (Baumgarth et al., 1997).

Antioxidant and Enzyme Inhibition

Studies on sulfonyl hydrazones incorporating piperidine derivatives have shown significant antioxidant capacity and anticholinesterase activity. These findings open up possibilities for using similar compounds in treating oxidative stress-related diseases and neurodegenerative disorders, where enzyme inhibition plays a crucial role (Karaman et al., 2016).

Anticancer Properties

Research into bis(benzylidene)piperidin-4-ones has revealed potent cytotoxicity towards various cancer cell lines, with certain derivatives showing selective toxicity for malignant cells over normal ones. These studies highlight the potential of sulfonamide and piperidine-based compounds in developing novel anticancer therapies (Das et al., 2011).

Safety And Hazards

When handling “4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid”, it is advised to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols . It should also be stored away from oxidizing agents, strong acids, and strong bases .

Future Directions

“4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid” is widely used in drug synthesis, especially in the synthesis of piperidine class drugs . It can serve as an intermediate for the preparation of anti-anxiety drugs, antiplatelet aggregation drugs, and other important organic compounds .

properties

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-6-11(13(15)16)9-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDFTQZJAGEURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366075
Record name 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

CAS RN

300383-07-7
Record name 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300383-07-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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